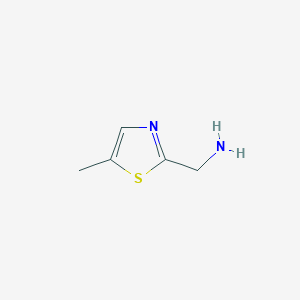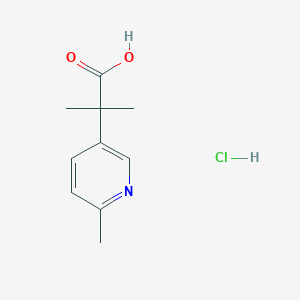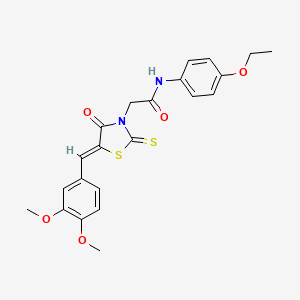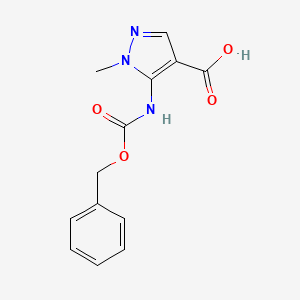
2-(Aminomethyl)-5-methylthiazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(Aminomethyl)-5-methylthiazole is a chemical compound that belongs to the class of organic compounds known as aminomethyl groups . An aminomethyl group is a monovalent functional group with the formula −CH2−NH2, which can be described as a methyl group substituted by an amino group −NH2 .
Synthesis Analysis
The synthesis of compounds similar to this compound often involves amination and oxidation reactions . For example, a study describes the synthesis of a benzimidazole-based chemosensor using 2-(aminomethyl)benzimidazole as an amine compound . Another study describes an amination–oxidation–amination–reduction (AOAR) strategy for the synthesis of 2,5-bis(N-methyl-aminomethyl)furan .Molecular Structure Analysis
The molecular formula of this compound is C4H6N2S . Its average mass is 114.169 Da and its monoisotopic mass is 114.025169 Da .Wissenschaftliche Forschungsanwendungen
Antiprion Activity
- Antiprion Activity : 2-Aminothiazoles, a class that includes compounds similar to 2-(Aminomethyl)-5-methylthiazole, have demonstrated antiprion activity in prion-infected neuroblastoma cell lines. These compounds achieve high brain concentrations in animals, indicating potential as therapeutics for prion diseases (Gallardo-Godoy et al., 2011).
Corrosion Inhibition
- Corrosion Inhibition : Triazole derivatives, which are structurally related to this compound, have been used as inhibitors for mild steel corrosion in acidic environments. Their effectiveness in protecting metals from corrosion has practical implications in various industrial applications (Hassan et al., 2007).
Therapeutic Potential
- Anticancer Activity : The 2-aminothiazole core, including compounds like this compound, has been identified for its therapeutic potential in various areas such as anticancer, antitumor, antidiebatic, and anticonvulsant activity. This core is a significant pharmacophore in medicinal chemistry (Das et al., 2016).
Solubility and Thermodynamics
- Solubility and Thermodynamic Modeling : Studies on the solubility of 2-amino-5-methylthiazole in various organic solvents have provided insights into its solubility behavior and thermodynamic properties. Such studies are crucial for its application in pharmaceutical formulations and chemical processing (Chen et al., 2017).
Antimicrobial Potency
- Antimicrobial Activity : The use of 2-aminothiazole derivatives in synthesizing metal complexes has shown antimicrobial potency against various gram-negative and gram-positive bacteria. Such applications are significant in the development of new antimicrobial agents (Khan et al., 2019).
Bioorthogonal Chemistry
- Bioorthogonal Chemistry : The reactivity of 1,2-aminothiols, which can be structurally related to this compound, with certain malononitrile derivatives has applications in site-specific protein modification and peptide cyclization. This has implications in biological research and drug development (Zheng et al., 2020).
Safety and Hazards
The safety data sheet for a similar compound, (Aminomethyl)pyridine, indicates that it is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It is classified as having acute oral and dermal toxicity, causing skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (respiratory system) .
Wirkmechanismus
Target of Action
For instance, a compound named Zolbetuximab, which is a first-in-class investigational CLDN18.2-targeted monoclonal antibody, has been used for the treatment of locally advanced unresectable or metastatic HER2-negative gastric or gastroesophageal junction (GEJ) adenocarcinoma .
Mode of Action
This class of molecules possesses several advantages including a low propensity for emergence of resistance and rapid bactericidal effect .
Biochemical Pathways
For example, cationic polymers, which are thought to target bacterial membranes, can affect various biochemical pathways related to bacterial growth and survival .
Pharmacokinetics
It’s known that the pharmacokinetics of a compound can greatly impact its bioavailability and therapeutic efficacy .
Result of Action
For instance, the action of cationic polymers can lead to the disruption of bacterial membranes, leading to bacterial death .
Action Environment
For instance, factors such as pH, temperature, and the presence of other compounds can influence the action of a compound .
Eigenschaften
IUPAC Name |
(5-methyl-1,3-thiazol-2-yl)methanamine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8N2S/c1-4-3-7-5(2-6)8-4/h3H,2,6H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TUYMMINBICVBSC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(S1)CN |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8N2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
128.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
921091-08-9 |
Source


|
| Record name | (5-methyl-1,3-thiazol-2-yl)methanamine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![1-(4-Chlorophenyl)-2-[4-(3,4-difluoroanilino)quinazolin-2-yl]sulfanylethanone](/img/structure/B2847560.png)
![(8-Amino-1,4-dioxaspiro[4.5]dec-8-yl)methanol](/img/structure/B2847561.png)





![(E)-2-amino-1-((3-chlorobenzylidene)amino)-N-(2-methoxyethyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide](/img/structure/B2847567.png)
![Methyl 2-methoxy-4-((3as,4s,6s,7ar)-3a,5,5-trimethylhexahydro-4,6-methanobenzo[d][1,3,2]dioxaborol-2-yl)benzoate](/img/structure/B2847574.png)
![N-[4-(carbamoylmethyl)-1,3-thiazol-2-yl]cyclobutanecarboxamide](/img/structure/B2847575.png)